molecular formula C12H12N2O2 B3224133 2-(3-(1-Methyl-1H-pyrazol-4-yl)phenyl)acetic acid CAS No. 1227381-85-2

2-(3-(1-Methyl-1H-pyrazol-4-yl)phenyl)acetic acid

Cat. No.: B3224133
CAS No.: 1227381-85-2
M. Wt: 216.24 g/mol
InChI Key: QWKNGIJQGOSZMY-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrazole (B372694) and Phenylacetic Acid Scaffolds in Molecular Design

The integration of pyrazole and phenylacetic acid moieties in a single molecular framework represents a strategic approach in medicinal chemistry. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore. nih.govresearchgate.net Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.govsemanticscholar.org The structural versatility of the pyrazole nucleus allows for substitutions that can fine-tune the compound's pharmacological profile. nih.gov

Similarly, the phenylacetic acid scaffold is a crucial component in numerous biologically active molecules. Phenylacetic acid itself is a natural auxin in plants and a catabolite of phenylalanine in humans. Its derivatives are utilized in the production of pharmaceuticals like penicillin G and diclofenac. The carboxylic acid group in phenylacetic acid can enhance solubility and bioavailability, which are desirable properties in drug candidates.

Rationale for Investigating 2-(3-(1-Methyl-1H-pyrazol-4-yl)phenyl)acetic acid within its Chemical Class

The specific compound, this compound, is an isomer within the broader class of pyrazole-phenylacetic acids. The rationale for its investigation stems from the established pharmacological importance of its constituent parts and the potential for this particular isomeric arrangement to confer unique biological properties.

The substitution pattern is critical: the pyrazole ring is attached at the meta-position (position 3) of the phenylacetic acid moiety. This specific orientation distinguishes it from its ortho- and para-substituted isomers and can lead to different spatial arrangements and, consequently, different interactions with biological receptors or enzymes. The presence of a methyl group on one of the pyrazole's nitrogen atoms (N-1) can influence the compound's metabolic stability and lipophilicity.

While extensive research on this exact molecule is not widely published, its structural similarity to other well-studied pyrazole derivatives suggests potential therapeutic applications. For instance, related compounds have been explored for their anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase (COX). nih.gov

Table 1: Physicochemical Properties of a Structurally Related Isomer

PropertyValue
IUPAC Name 2-(3-methyl-4-phenyl-1H-pyrazol-1-yl)acetic acid
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
CAS Number 1706-34-9

This data is for a known isomer and is provided for contextual understanding due to the limited specific data on this compound.

Overview of Current Research Trajectories for Related Heterocyclic Acetic Acid Compounds

Research into heterocyclic acetic acid compounds, including those with pyrazole, imidazole, triazole, and other five-membered rings, is a vibrant area of medicinal chemistry. The primary focus of these investigations is the discovery of novel therapeutic agents for a range of diseases.

Current research trajectories include:

Anti-inflammatory Agents: A significant portion of research is dedicated to developing novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects compared to existing medications. nih.gov Many pyrazole-containing compounds have shown potent anti-inflammatory activity. nih.gov

Anticancer Agents: Heterocyclic compounds are being extensively studied for their potential to inhibit cancer cell growth. The mechanisms of action are diverse and can involve the inhibition of kinases, disruption of cellular signaling pathways, or induction of apoptosis.

Antimicrobial Agents: The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Pyrazole derivatives have demonstrated activity against various bacterial and fungal strains. semanticscholar.org

Neurological Disorders: Researchers are also exploring the potential of heterocyclic acetic acid derivatives in treating neurological conditions, with some compounds showing promise as antidepressants or anxiolytics.

The general synthetic strategy for many pyrazole-phenylacetic acid derivatives involves the formation of the pyrazole ring through cyclocondensation reactions, followed by the attachment of the phenylacetic acid moiety or its precursor. evitachem.com

Due to the limited publicly available research specifically on this compound, detailed research findings and extensive data tables for this exact compound cannot be provided at this time. The information presented is based on the broader understanding of its chemical class and the significance of its constituent scaffolds. Further targeted research is necessary to fully elucidate the specific properties and potential applications of this particular molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(1-methylpyrazol-4-yl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-14-8-11(7-13-14)10-4-2-3-9(5-10)6-12(15)16/h2-5,7-8H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKNGIJQGOSZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=CC(=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801247592
Record name 3-(1-Methyl-1H-pyrazol-4-yl)benzeneacetic acid
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Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227381-85-2
Record name 3-(1-Methyl-1H-pyrazol-4-yl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227381-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Methyl-1H-pyrazol-4-yl)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801247592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 3 1 Methyl 1h Pyrazol 4 Yl Phenyl Acetic Acid

Retrosynthetic Analysis of the 2-(3-(1-Methyl-1H-pyrazol-4-yl)phenyl)acetic Acid Core

A retrosynthetic analysis of the target molecule reveals several key disconnections that form the basis for plausible synthetic routes. The most logical disconnection is at the C-C bond between the pyrazole (B372694) and the phenyl rings. This suggests a cross-coupling reaction, such as the Suzuki-Miyaura coupling, as a pivotal step in the synthesis. This approach would involve the coupling of a pyrazole-containing organoboron species with a phenylacetic acid derivative bearing a suitable leaving group, or vice versa.

Another potential disconnection point is at the bond connecting the acetic acid side chain to the phenyl ring. This suggests a strategy where the pyrazolyl-phenyl scaffold is first assembled, followed by the introduction of the acetic acid moiety. This could be achieved through various functional group transformations, starting from a precursor such as a formyl or acetyl group on the phenyl ring.

Development and Optimization of Primary Synthetic Pathways

Based on the retrosynthetic analysis, several primary synthetic pathways can be devised and optimized for the synthesis of this compound.

Strategies for Constructing the Pyrazole Ring System

The 1-methyl-1H-pyrazole ring is a common heterocyclic motif, and its synthesis can be achieved through various established methods. A prevalent strategy involves the condensation of a 1,3-dicarbonyl compound or its equivalent with methylhydrazine. For the synthesis of a 4-substituted pyrazole, a key intermediate is often a substituted 1,3-dicarbonyl compound.

Another powerful method for pyrazole synthesis is through 1,3-dipolar cycloaddition reactions. For instance, the reaction of a diazo compound with an alkyne can yield the pyrazole core.

Furthermore, multicomponent reactions have emerged as an efficient approach for the synthesis of highly substituted pyrazoles in a single step. nih.govacs.org These reactions often involve the combination of an aldehyde, a β-ketoester, and hydrazine (B178648) in the presence of a catalyst. nih.govacs.org

Method Starting Materials Key Features
Knorr Pyrazole Synthesis1,3-Dicarbonyl compound, MethylhydrazineVersatile and widely used for substituted pyrazoles.
1,3-Dipolar CycloadditionDiazo compound, AlkyneProvides access to a wide range of pyrazole derivatives.
Multicomponent ReactionAldehyde, β-ketoester, HydrazineAtom-economical and efficient for generating diversity. nih.govacs.org

Methods for Phenylacetic Acid Side Chain Introduction and Functionalization

The introduction of the phenylacetic acid side chain can be accomplished through several synthetic transformations. One common approach involves the conversion of a benzylic halide to a nitrile, followed by hydrolysis to the carboxylic acid.

Alternatively, a formyl group can be introduced onto the phenyl ring via a Vilsmeier-Haack reaction. organic-chemistry.orgresearchgate.netwikipedia.org This aldehyde can then be converted to the corresponding cinnamic acid derivative through a Horner-Wadsworth-Emmons reaction with a phosphonate (B1237965) reagent like triethyl phosphonoacetate. wikipedia.orgchem-station.comalfa-chemistry.comorganic-chemistry.orgresearchgate.net Subsequent reduction of the double bond in the cinnamic acid derivative would yield the desired phenylacetic acid moiety. wikipedia.org

Method Starting Functional Group Key Reagents Intermediate
Cyanide HydrolysisBenzylic HalideNaCN, H₂O/H⁺Benzylic Nitrile
Horner-Wadsworth-EmmonsFormylTriethyl phosphonoacetate, BaseCinnamic Acid Derivative

Coupling Methodologies for Pyrazolyl and Phenylacetic Acid Moieties

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming the C-C bond between the pyrazole and phenyl rings. ijddd.comrsc.orgnih.gov This reaction typically involves the coupling of a pyrazole boronic acid or boronic ester with an aryl halide, or vice versa, in the presence of a palladium catalyst and a base.

For the synthesis of the target molecule, a plausible route would involve the Suzuki coupling of 1-methyl-1H-pyrazole-4-boronic acid pinacol (B44631) ester with a derivative of (3-bromophenyl)acetic acid. researchgate.neta2bchem.com The synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester is well-documented and can be achieved from 4-bromo-1-methyl-1H-pyrazole. researchgate.neta2bchem.com

Reactant 1 Reactant 2 Catalyst Base
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester(3-Bromophenyl)acetic acid derivativePd(PPh₃)₄ or other Pd catalystsK₂CO₃, Cs₂CO₃, or other bases
4-Bromo-1-methyl-1H-pyrazole(3-(dihydroxyboryl)phenyl)acetic acidPd(PPh₃)₄ or other Pd catalystsK₂CO₃, Cs₂CO₃, or other bases

Investigation of Alternative Synthetic Routes

In addition to the primary pathways, alternative synthetic strategies can be explored to potentially improve efficiency and yield.

Exploration of One-Pot Multicomponent Reactions for Scaffold Assembly

One-pot multicomponent reactions offer an attractive alternative for the rapid assembly of the core pyrazolyl-phenyl scaffold. rsc.orgnih.gov A robust method for constructing 1,4-disubstituted pyrazoles from arylglycines has been developed using a copper-catalyzed sydnone-alkyne cycloaddition reaction in a three-step one-pot procedure. nih.govacs.org This approach could potentially be adapted to incorporate the necessary functional groups for the subsequent introduction of the acetic acid side chain. These methods are highly efficient as they avoid the isolation of intermediates, thereby saving time and resources. nih.govacs.orgrsc.orgnih.gov

Reaction Type Key Features Potential Advantages
Copper-Catalyzed Sydnone-Alkyne CycloadditionForms 1,4-disubstituted pyrazoles from arylglycines. nih.govacs.orgHigh regioselectivity, broad substrate scope. nih.govacs.org
Tandem Condensation-CyclizationCombines multiple reaction steps in a single pot.Increased efficiency, reduced waste.

Evaluation of Catalytic Systems for Enhanced Synthesis Yield and Selectivity

The synthesis of this compound is commonly achieved via a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction forms the crucial carbon-carbon bond between the phenyl ring and the pyrazole moiety. The efficiency, yield, and selectivity of this transformation are highly dependent on the careful selection of the catalytic system, which comprises a palladium precursor, a phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand, a base, and a suitable solvent system.

Research into the synthesis of biaryl systems involving nitrogen-rich heterocyles has shown that the choice of ligand is critical to prevent catalyst inhibition and achieve high yields. nih.gov For the coupling of pyrazole derivatives, various catalytic systems have been evaluated. Palladium precursors like palladium(II) acetate (B1210297) (Pd(OAc)₂) or preformed palladium precatalysts such as (A-taphos)₂PdCl₂ and those incorporating bulky, electron-rich phosphine ligands like XPhos have demonstrated efficacy. nih.govresearchgate.net

The selection of the base and solvent also plays a determining role in the reaction's success. researchgate.net Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium fluoride (B91410) (CsF) are frequently employed to facilitate the transmetalation step. nih.govresearchgate.net Solvent systems are often composed of an organic solvent like dioxane, dimethylformamide (DMF), or toluene, frequently with water as a co-solvent to aid the solubility of the inorganic base. nih.govresearchgate.neta2bchem.com The optimization of these components is crucial for maximizing the yield of the desired product while minimizing side reactions such as protodeboronation of the boronic acid starting material. nih.gov

Below is a table summarizing various catalytic systems and conditions reported for Suzuki-Miyaura couplings of pyrazole and aryl halide substrates, which are analogous to the synthesis of the target compound. The data illustrates how modifications in the catalyst, ligand, and base can influence the reaction outcome.

EntryPalladium Source (mol%)Ligand (mol%)Base (Equivalents)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)Dioxane/H₂O10018~85-95
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10020~80-90
3Pd(PtBu₃)₂ (5)-KF (2.2)DMF10024~90
4(A-taphos)₂PdCl₂ (3)-CsF (2.0)DME/H₂O1001~92
5Pd(PPh₃)₄ (5)-Na₂CO₃ (2.0)DME8012~70-80
*This table is a representative summary based on analogous Suzuki-Miyaura couplings of pyrazole derivatives found in the literature. nih.govresearchgate.neta2bchem.com The reaction partners are typically a pyrazole boronic acid/ester and an aryl halide. Yields are approximate and highly substrate-dependent.

Purification and Isolation Techniques for Research-Grade Material

Achieving research-grade purity (>98-99%) for this compound requires a multi-step purification strategy that leverages the compound's chemical properties. Following the synthesis, the crude product is typically isolated from the reaction mixture through an aqueous workup designed to remove the catalyst, inorganic salts, and polar impurities.

Given the carboxylic acid functionality, a common initial purification step involves acid-base extraction. The crude reaction mixture can be diluted with an organic solvent, such as ethyl acetate, and washed with an aqueous acid solution (e.g., 1 M HCl) to remove basic impurities. Subsequently, the product can be extracted from the organic phase into a mild aqueous base (e.g., saturated sodium bicarbonate solution). The basic aqueous layer, now containing the sodium salt of the carboxylic acid, is separated and washed with an organic solvent to remove neutral impurities. The aqueous layer is then re-acidified (e.g., with 1 M HCl) to precipitate the pure carboxylic acid, which can be collected by filtration. a2bchem.com

For the removal of closely related organic impurities that may persist after extraction, flash column chromatography is a highly effective technique. acs.orgorientjchem.org Silica gel is the standard stationary phase for this class of compound. A gradient elution system, typically starting with a nonpolar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is employed to separate the target compound from byproducts. a2bchem.com The progress of the purification is monitored by thin-layer chromatography (TLC). orientjchem.org

The final step to obtain high-purity, crystalline, research-grade material is typically recrystallization. illinois.edu The choice of solvent is critical: an ideal solvent will dissolve the compound completely at an elevated temperature but show poor solubility at lower temperatures, allowing for the formation of well-defined crystals upon cooling while impurities remain in the mother liquor. illinois.edu For carboxylic acids, common recrystallization solvents include ethanol, methanol (B129727), water, or mixtures thereof. rochester.edu Solvent pairs, such as ethyl acetate/hexane or dichloromethane/heptane, can also be effective. a2bchem.comscispace.com The process involves dissolving the chromatographed material in a minimal amount of the hot solvent or solvent mixture, followed by slow cooling to induce crystallization. The resulting crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final, purified product.

Advanced Structural Elucidation and Conformational Analysis of 2 3 1 Methyl 1h Pyrazol 4 Yl Phenyl Acetic Acid

Spectroscopic Characterization for Confirmation of Molecular Architecture

Spectroscopic methods provide the foundational evidence for the covalent framework of the molecule. Through the combined application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and High-Resolution Mass Spectrometry (HRMS), a detailed and unambiguous picture of the atomic connectivity and chemical environment can be constructed.

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. While specific experimental data for 2-(3-(1-Methyl-1H-pyrazol-4-yl)phenyl)acetic acid is not publicly available, a detailed prediction of its ¹H and ¹³C NMR spectra can be derived from the analysis of its constituent fragments and related compounds. rsc.orgmdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The carboxylic acid proton is anticipated to appear as a broad singlet far downfield, typically above 10 ppm. The methylene (B1212753) protons (-CH₂-) of the acetic acid group would present as a sharp singlet. The aromatic protons on the central phenyl ring would exhibit complex splitting patterns (multiplets) in the typical aromatic region. The two protons on the pyrazole (B372694) ring are expected to appear as distinct singlets, and the N-methyl group protons will also be a sharp singlet.

Predicted ¹H NMR Chemical Shifts

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Carboxylic Acid (-COOH) > 10.0 Broad Singlet
Pyrazole-H (Position 5) ~7.8 - 8.0 Singlet
Pyrazole-H (Position 3) ~7.6 - 7.8 Singlet
Phenyl-H (Aromatic) ~7.2 - 7.6 Multiplet
N-Methyl (-NCH₃) ~3.9 Singlet

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected at the lowest field (~175-180 ppm). The aromatic and pyrazole carbons will resonate in the 110-140 ppm range. The methylene carbon and the N-methyl carbon will appear at the highest field.

Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (-C OOH) ~178
Phenyl & Pyrazole Quaternary Carbons ~130 - 140
Phenyl & Pyrazole CH Carbons ~115 - 130
N-Methyl (-NC H₃) ~55

2D NMR Spectroscopy: To unequivocally assign these signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. A COSY spectrum would confirm the coupling between adjacent protons on the phenyl ring. An HMBC experiment would be crucial for establishing the connectivity between the different fragments of the molecule, for instance, by showing correlations between the methylene protons and the carbons of the phenyl ring, or between the N-methyl protons and the carbons of the pyrazole ring.

Vibrational spectroscopy techniques, including IR and Raman, are powerful tools for identifying the functional groups present in a molecule. masterorganicchemistry.comwiley.com The analysis of this compound would reveal characteristic vibrations corresponding to its carboxylic acid, aromatic, and pyrazole components. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. masterorganicchemistry.com A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is anticipated around 1700-1720 cm⁻¹. masterorganicchemistry.comchegg.com Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups would be just below 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) would contain numerous bands corresponding to C=C and C=N stretching from the aromatic and pyrazole rings, as well as various bending vibrations. nist.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C and C=N stretching vibrations of the aromatic and pyrazole rings are typically strong and sharp in the Raman spectrum, appearing in the 1400-1650 cm⁻¹ range. researchgate.netanalyzeiq.com The symmetric vibrations of the rings would also be prominent, making Raman an excellent technique for analyzing the skeletal structure of the molecule.

Expected Vibrational Frequencies

Vibrational Mode Functional Group Expected Frequency (cm⁻¹) Intensity (IR) Intensity (Raman)
O-H Stretch Carboxylic Acid 2500-3300 Strong, Broad Weak
C-H Stretch (Aromatic) Phenyl, Pyrazole 3000-3100 Medium Medium
C-H Stretch (Aliphatic) -CH₃, -CH₂- 2850-3000 Medium Medium
C=O Stretch Carboxylic Acid 1700-1720 Strong Medium
C=C / C=N Stretch Phenyl, Pyrazole 1400-1650 Medium-Strong Strong
C-O Stretch Carboxylic Acid 1210-1320 Strong Weak

HRMS is essential for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass. For this compound (C₁₂H₁₂N₂O₂), the calculated monoisotopic mass is 216.0899 g/mol . An experimental HRMS measurement would be expected to match this value to within a few parts per million (ppm), thus confirming the molecular formula.

Beyond molecular weight determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. Under typical ionization conditions (e.g., electrospray ionization or ESI), the molecule could be observed as protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. Tandem mass spectrometry (MS/MS) experiments would induce fragmentation, with predictable cleavage points. A primary and highly favorable fragmentation pathway would be the loss of the carboxyl group (a mass of 45 Da) from the parent ion, a characteristic fragmentation for phenylacetic acids. Another common fragmentation would involve cleavage at the benzylic position.

Predicted Key Mass Fragments

Ion Formula Predicted m/z Description
[M]⁺˙ C₁₂H₁₂N₂O₂ 216.09 Molecular Ion
[M+H]⁺ C₁₂H₁₃N₂O₂ 217.10 Protonated Molecule
[M-H]⁻ C₁₂H₁₁N₂O₂ 215.08 Deprotonated Molecule

X-ray Crystallographic Analysis for Solid-State Structure and Intermolecular Interactions

A critical feature in the crystal packing of carboxylic acids is the formation of strong intermolecular hydrogen bonds. It is highly probable that this compound would form centrosymmetric dimers in the solid state, where the carboxylic acid groups of two molecules are linked by a pair of O-H···O hydrogen bonds. nih.gov

Theoretical and Computational Investigations of 2 3 1 Methyl 1h Pyrazol 4 Yl Phenyl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are used to model the electronic behavior of 2-(3-(1-Methyl-1H-pyrazol-4-yl)phenyl)acetic acid, providing a detailed picture of its stability and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (electron distribution) and geometry of molecules. nih.gov For this compound, DFT calculations, often using basis sets like B3LYP/6-311+G(d,p), are employed to determine its optimized molecular geometry, where the molecule is in its lowest energy state. researchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional shape and stability. researchgate.netresearchgate.net

The stability of the molecule can be further assessed by calculating its total energy and vibrational frequencies. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. wuxiapptec.com DFT studies on related pyrazole-carboxamide compounds have shown that the method can effectively predict stable molecular conformations.

Table 1: Representative DFT-Calculated Parameters for a Pyrazole (B372694) Derivative

Parameter Description Typical Calculated Value
Total Energy The total electronic energy of the optimized molecule in its ground state. Varies based on basis set (e.g., in Hartrees)
Dipole Moment A measure of the net molecular polarity. ~2-5 Debye
Key Bond Lengths e.g., C=O, C-N, C-C ~1.2-1.5 Å

| Key Bond Angles | e.g., C-N-C in pyrazole ring | ~105-110° |

Note: The values in this table are illustrative for pyrazole-containing compounds and represent the type of data generated from DFT calculations.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic or acidic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. A smaller gap implies the molecule is more polarizable and more reactive. For this compound, FMO analysis can predict which parts of the molecule are most likely to participate in chemical reactions. fiveable.meslideshare.net

Table 2: Illustrative Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV) Description
HOMO -6.5 Highest Occupied Molecular Orbital; region of electron donation.
LUMO -1.5 Lowest Unoccupied Molecular Orbital; region of electron acceptance.

| Energy Gap (ΔE) | 5.0 | Difference between LUMO and HOMO energies; indicator of chemical reactivity. |

Note: These energy values are representative examples for organic molecules and illustrate the output of FMO analysis.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. youtube.com It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule. researchgate.net

Typically, regions with a negative electrostatic potential, shown in shades of red and yellow, are rich in electrons and are susceptible to electrophilic attack. researchgate.netyoutube.com These areas often correspond to lone pairs on heteroatoms like oxygen and nitrogen. Regions with a positive potential, colored in blue, are electron-deficient and are prone to nucleophilic attack. researchgate.netyoutube.com For this compound, the MEP map would likely show negative potential around the carbonyl oxygen of the acetic acid group and the nitrogen atoms of the pyrazole ring, while the acidic hydrogen would be in a region of positive potential. researchgate.netproteopedia.org

Conformational Analysis and Energy Minima Determination

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and determining their relative energies. nih.gov

This is typically done by systematically rotating the molecule around its single bonds (specifically the dihedral angles connecting the phenyl ring to the pyrazole and acetic acid groups) and calculating the potential energy at each step. nih.gov Quantum chemical methods, such as DFT, are used to perform geometry optimization for various starting conformations to locate the different energy minima on the potential energy surface. The conformer with the lowest energy is the most stable and likely the most populated at equilibrium. nih.gov Studies on similar bicyclic systems have shown that intramolecular hydrogen bonds can play a significant role in stabilizing certain folded conformations. nih.gov

Molecular Docking Simulations for Putative Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). alrasheedcol.edu.iq This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target. nih.gov

For this compound, docking simulations can be performed against the active sites of various enzymes or receptors to identify putative biological targets. The simulation calculates a "docking score," which estimates the binding affinity between the ligand and the receptor. rdd.edu.iq A lower (more negative) score generally indicates a more favorable binding interaction. sci-hub.se The analysis also reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-receptor complex. rdd.edu.iqnih.gov Numerous studies on pyrazole derivatives have successfully used molecular docking to predict their binding modes and guide the synthesis of more potent inhibitors. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues of this compound

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. inventi.in For analogues of this compound, a QSAR model can be developed to predict the activity of new, unsynthesized compounds. semanticscholar.org

The process involves several steps:

A dataset of structurally related molecules with known biological activities is compiled.

A variety of molecular descriptors (physicochemical, electronic, topological, etc.) are calculated for each molecule. nih.gov

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a model that correlates a selection of these descriptors with the observed activity. inventi.innih.gov

The model is validated to ensure its predictive power. mdpi.com

A robust QSAR model can provide valuable insights into which molecular properties are most important for the desired biological effect, thereby guiding the design of new analogues with enhanced activity. inventi.insemanticscholar.org

Table 3: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor Class Example Descriptor Information Provided
Electronic Dipole Moment (μ) Molecular polarity and solubility.
HOMO/LUMO Energies Reactivity and electron-donating/accepting ability.
Topological Wiener Index Molecular branching and compactness.
Physicochemical LogP Lipophilicity and membrane permeability.
Steric Molar Refractivity (MR) Molecular volume and polarizability.

| Surface Properties | Polar Surface Area (PSA) | Hydrogen bonding potential and transport properties. |

Pre Clinical Pharmacological and Biological Mechanistic Studies of 2 3 1 Methyl 1h Pyrazol 4 Yl Phenyl Acetic Acid

Exploration of Potential Mechanisms of Action in Relevant Biological Systems.

Identification of Specific Biological Targets

While direct studies on 2-(3-(1-Methyl-1H-pyrazol-4-yl)phenyl)acetic acid are not extensively detailed in the public domain, research into structurally related pyrazole-containing compounds has revealed several specific biological targets. The pyrazole-4-acetic acid scaffold has been identified through high-throughput screening as a key substructure for antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2). nih.gov CRTh2 is a G-protein coupled receptor for prostaglandin (B15479496) D2, making it a target for inflammatory conditions.

Additionally, analogs incorporating the (1H-pyrazol-4-yl)acetamide framework have been developed as potent antagonists of the P2X(7) receptor. researchgate.net The P2X(7) receptor is an ATP-gated ion channel involved in inflammation and pain, suggesting another potential therapeutic avenue for this class of compounds. researchgate.net Further expanding the target landscape, other pyrazole-based scaffolds have been investigated as multitargeted kinase inhibitors, with specific activity against Aurora kinases, which are crucial for mitotic regulation and are targets in oncology. acs.org The 2-phenyl-3-(1H-pyrazol-4-yl)pyridine scaffold, which shares structural motifs with the subject compound, has been explored for its activity as a positive allosteric modulator (PAM) for the M4 muscarinic acetylcholine (B1216132) receptor (mAChR), a target for neurological and psychiatric disorders. nih.gov

These findings indicate that the this compound core structure is situated within a chemical space known for interacting with key receptors and enzymes involved in inflammation, pain, and cell cycle regulation.

Structure-Activity Relationship (SAR) Studies for this compound and its Analogs

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of lead compounds. For the pyrazole (B372694) class, extensive SAR exploration has been conducted on various analogs to elucidate the impact of structural modifications on biological activity. researchgate.netnih.gov

The synthesis of pyrazole derivatives for SAR studies typically involves established heterocyclic chemistry routes. A common method for forming the pyrazole ring is the condensation reaction between a hydrazine (B178648) derivative (e.g., a substituted phenylhydrazine) and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate (B1235776) or ethyl benzoylacetate). jst.go.jp This approach allows for the introduction of diverse substituents at various positions of the pyrazole core.

For creating analogs of this compound, a general synthetic strategy would involve:

Synthesis of the core pyrazole: Reacting a substituted hydrazine with an appropriate dicarbonyl compound to form the desired pyrazole ring. jst.go.jp

Functionalization: Introducing the acetic acid moiety, often through reactions like the Vilsmeier-Haack reaction to install a formyl group, which can then be further elaborated. mdpi.com

Derivatization: Generating a library of analogs by varying the substituents on both the phenyl ring and the pyrazole nucleus to probe the SAR. nih.gov Modifications can include altering the N-substituent on the pyrazole (e.g., changing the methyl group) or adding various functional groups to the phenyl ring. nih.gov

SAR studies on related pyrazole compounds have yielded critical insights into the structural requirements for activity at different biological targets.

For pyrazole-based inhibitors of meprin metalloproteases, modifications at the 3 and 5 positions of the pyrazole core significantly influence inhibitory activity. nih.gov For instance, while 3,5-diphenylpyrazole (B73989) showed high potency, introducing a methyl or benzyl (B1604629) group at one of these positions led to a decrease in activity. nih.gov N-substitution on the pyrazole ring with lipophilic moieties like methyl or phenyl groups also resulted in a 4- to 6-fold decrease in activity against meprins α and β compared to the unsubstituted analog. nih.gov

In the context of CRTh2 antagonists, optimization of the pyrazole-4-acetic acid substructure revealed a tight SAR, though it ultimately led to the identification of low nanomolar inhibitors. nih.gov For P2X(7) receptor antagonists based on a (1H-pyrazol-4-yl)acetamide scaffold, SAR investigations led to the discovery of compounds with enhanced potency and improved pharmacokinetic properties. researchgate.net

The table below summarizes generalized SAR findings from related pyrazole scaffolds.

Structural ModificationGeneral PositionObserved Impact on Biological ActivityTarget Class ExampleSource
Introduction of lipophilic moietiesN1-position of pyrazoleDecreased inhibitory activityMeprins nih.gov
Variation of aryl substituents3- and 5-positions of pyrazoleSignificant changes in potency; larger groups can be detrimentalMeprins nih.gov
Replacement of pyrazole ringCore ScaffoldSubstitution with a triazole moiety decreased potencyM4 mAChR nih.gov
Modification of linkerBetween pyrazole and phenyl ringAltering the linking group (e.g., methylene (B1212753) vs. ethylene) impacts activityP2X(7) Receptor researchgate.net

These studies collectively demonstrate that the biological activity of pyrazole-containing compounds is highly sensitive to substitutions on both the heterocyclic core and its appended aryl rings.

In Vivo Efficacy Studies in Non-Human Animal Models for Mechanistic Insights

Translating in vitro activity to in vivo efficacy is a critical step in preclinical development. Studies on analogs of this compound have utilized various animal models to confirm their mechanism of action and therapeutic potential.

The choice of animal model is dictated by the biological target and the intended therapeutic application. For compounds targeting inflammatory pathways, such as COX inhibitors or CRTh2 antagonists, rodent models of inflammation are commonly employed. nih.gov

For P2X(7) antagonists, which are investigated for pain relief, specific animal models of neuropathic or inflammatory pain are used to assess analgesic effects. researchgate.net For compounds targeting central nervous system (CNS) receptors like the M4 mAChR, initial in vivo studies in mice are often designed to confirm that the compound can cross the blood-brain barrier and achieve sufficient exposure in the brain to engage the target. nih.gov These exposure studies are a prerequisite for later behavioral models assessing therapeutic efficacy for conditions like schizophrenia or cognitive deficits. nih.gov

In vivo studies measure specific endpoints to quantify the compound's biological effect. For anti-inflammatory agents, a common endpoint is the reduction of swelling in models like carrageenan-induced paw edema in rats.

For centrally-acting agents, key mechanistic endpoints include direct measurement of receptor occupancy in the brain using techniques like positron emission tomography (PET) with a radiolabeled tracer. nih.gov Pharmacokinetic assessments are also crucial to establish the relationship between the administered dose, plasma concentration, and brain exposure. nih.gov In the case of a P2X(7) antagonist from a related pyrazole series, the compound demonstrated excellent in vivo activity in animal models of pain, confirming the therapeutic potential of the scaffold. researchgate.net Similarly, novel M4 mAChR PAMs were assessed in mice to confirm their ability to cross the blood-brain barrier, a critical mechanistic step for CNS-targeted drugs. nih.gov

The table below summarizes the types of in vivo models and endpoints used for evaluating related pyrazole compounds.

Compound Class / TargetAnimal ModelMechanistic Endpoint AssessedFindingSource
P2X(7) AntagonistRodent models of painAnalgesic effectCompound showed excellent in vivo activity researchgate.net
M4 mAChR PAMMouseBrain exposure / PharmacokineticsConfirmed ability to cross the blood-brain barrier nih.gov

These studies underscore the importance of using validated animal models to confirm that the in vitro mechanism of action of pyrazole-based compounds translates to a measurable and therapeutically relevant biological response in a living system.

Analytical Methodologies for Research and Quantification of 2 3 1 Methyl 1h Pyrazol 4 Yl Phenyl Acetic Acid

Development and Validation of Chromatographic Methods

Chromatographic techniques are fundamental for separating the target compound from impurities, degradation products, or matrix components. The development of these methods focuses on achieving optimal resolution, sensitivity, and efficiency.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a primary technique for the analysis of non-volatile compounds like 2-(3-(1-Methyl-1H-pyrazol-4-yl)phenyl)acetic acid. While specific validated methods for this exact molecule are not extensively published, methodologies for structurally similar pyrazole (B372694) and phenylacetic acid derivatives provide a strong foundation for method development. ijcpa.insielc.com

An RP-HPLC method would typically utilize a C18 column, which separates compounds based on their hydrophobicity. ijcpa.in The mobile phase often consists of a mixture of an aqueous buffer (like phosphoric acid or a salt solution) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). ijcpa.insielc.com Isocratic elution, where the mobile phase composition remains constant, is often sufficient for routine analysis and offers simplicity. ijcpa.inmdpi.com Detection is commonly performed using a UV detector, as the pyrazole and phenyl rings exhibit significant absorbance in the UV spectrum. ijcpa.in

A typical HPLC method for a related pyrazoline derivative involved an Eclipse XBD-C18 column with a mobile phase of water and methanol at a flow rate of 1.0 ml/min, with UV detection at 206 nm. ijcpa.in For phenylacetic acid, a method using an Ascentis C18 column with a mobile phase of 20 mM phosphoric acid and acetonitrile (75:25) at a 1.0 mL/min flow rate and UV detection at 215 nm has been reported. These examples provide a starting point for optimizing a method for this compound.

Table 1: Representative HPLC Parameters for Analysis of Related Compounds

Parameter Typical Setting Source
Column Ascentis® C18 (15 cm x 4.6 mm, 5 µm)
Eclipse XBD-C18 (250 mm x 4.6 mm, 5 µm) ijcpa.in
Mobile Phase Acetonitrile and 20 mM Phosphoric Acid
Methanol and Water ijcpa.in
Flow Rate 1.0 mL/min ijcpa.in
Detector UV at 215 nm
Column Temperature 35 °C
Injection Volume 5-10 µL

Gas Chromatography (GC) is best suited for analyzing compounds that are volatile and thermally stable. This compound, being a carboxylic acid, is non-volatile and would require derivatization to be analyzed directly by GC. Derivatization, for instance, by converting the carboxylic acid group to a more volatile ester (e.g., a methyl ester), would be a necessary step. orientjchem.org This process transforms the analyte into a form suitable for GC analysis, allowing for its separation and quantification. acs.org

However, a more common and direct application of GC in the analysis of this compound would be the use of Headspace Gas Chromatography (HS-GC) to detect and quantify volatile impurities. nih.gov This technique is highly effective for identifying residual solvents from the synthesis process (e.g., acetone, isopropyl alcohol, toluene) without interference from the non-volatile active compound. nih.gov The method involves heating the sample in a sealed vial to allow volatile components to partition into the headspace gas, which is then injected into the GC system. nih.gov

Spectroscopic Methods for Quantification in Research Matrices (e.g., in vitro media, animal tissues)

Spectroscopic methods, particularly UV-Visible spectrophotometry, offer a rapid and straightforward approach for quantification, especially in simple matrices like buffer solutions or in vitro media. The quantification relies on the Beer-Lambert law, where the absorbance of the compound at a specific wavelength is directly proportional to its concentration. For pyrazole-containing compounds, UV absorbance maxima are often found in the 200-300 nm range. mdpi.comresearchgate.net

Derivative ultraviolet spectrophotometry (DUS) can enhance specificity by resolving overlapping spectra from matrix components. researchgate.net For instance, a first-order derivative method was successfully used to quantify sildenafil, a compound containing a pyrazole ring, in the presence of tablet excipients. researchgate.net This approach could be adapted for this compound in research media.

For more complex biological matrices such as animal tissues or plasma, direct spectroscopic analysis is often hindered by significant interference. In these cases, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. nih.gov LC-MS combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry, allowing for accurate quantification even at very low concentrations in complex biological samples. nih.govamazonaws.com

Method Validation Parameters for Research Applications (e.g., linearity, precision, accuracy)

To ensure that an analytical method is suitable for its intended purpose, it must be validated. scispace.com Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the specific compound. Key validation parameters are defined by guidelines from bodies like the International Council for Harmonisation (ICH). nih.gov

Linearity: This parameter establishes that the method's response is directly proportional to the concentration of the analyte over a given range. It is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response versus concentration. A high correlation coefficient (r²), typically >0.99, is desired. ijcpa.inscispace.com For a related pyrazoline derivative, linearity was established in the range of 50 to 150 µg/mL with a correlation coefficient of 0.9995. ijcpa.in

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govscispace.com Acceptable RSD values are typically less than 2%.

Accuracy: Accuracy reflects the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and then analyzed. The percentage of the analyte recovered is calculated. scispace.com For a DUS method, recovery rates between 98.86% and 99.30% were considered acceptable. researchgate.net

Table 2: Typical Method Validation Parameters and Acceptance Criteria

Validation Parameter Description Typical Acceptance Criterion Source
Linearity The ability to elicit test results which are directly proportional to the concentration of the analyte. Correlation Coefficient (r²) ≥ 0.999 ijcpa.in
Precision (Repeatability) The precision under the same operating conditions over a short interval of time. Relative Standard Deviation (RSD) ≤ 2% scispace.com
Accuracy The closeness of agreement between the value which is accepted as a true value and the value found. Percent Recovery between 98.0% and 102.0% researchgate.net
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. Signal-to-Noise Ratio of 3:1 scispace.com
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise Ratio of 10:1 scispace.com

Future Research Directions and Translational Perspectives for 2 3 1 Methyl 1h Pyrazol 4 Yl Phenyl Acetic Acid

Exploration of Novel Synthetic Pathways for Scalable Production

The journey of a drug candidate from bench to bedside is critically dependent on the ability to produce the molecule in large quantities, cost-effectively, and with high purity. For 2-(3-(1-Methyl-1H-pyrazol-4-yl)phenyl)acetic acid, future research should prioritize the development of novel and scalable synthetic pathways.

Traditional synthetic routes to pyrazole (B372694) derivatives often involve multi-step procedures. evitachem.com A common approach includes the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound to form the pyrazole ring, followed by functional group manipulations to introduce the phenylacetic acid moiety. evitachem.com For instance, the synthesis of a similar compound, 2-(3-methyl-4-phenyl-1H-pyrazol-1-yl)acetic acid, involves the formation of the pyrazole ring through condensation of phenylhydrazine (B124118) with a suitable carbonyl compound, followed by the attachment of the acetic acid group. evitachem.com

Future synthetic strategies for this compound could explore more efficient and sustainable methodologies. One promising avenue is the application of flow chemistry . This technology offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for higher yields and purity. The continuous nature of flow synthesis can facilitate a more streamlined and automated production process, which is highly desirable for industrial-scale manufacturing. evitachem.com

Another area for exploration is the use of multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecules from three or more starting materials in a single step, thereby reducing the number of synthetic operations and minimizing waste. mdpi.com The development of a novel MCR for the one-pot synthesis of this compound or its key intermediates could significantly enhance the efficiency of its production.

Furthermore, catalytic methods , particularly those employing earth-abundant metals, should be investigated to replace stoichiometric reagents, leading to more environmentally friendly and economical processes. Research into novel catalysts for C-C and C-N bond formation will be instrumental in optimizing the synthesis of the pyrazole and phenylacetic acid components.

A comparative table of potential synthetic approaches is presented below:

Synthetic ApproachAdvantagesChallenges
Traditional Batch Synthesis Well-established methodologies.Multi-step, potentially lower overall yield, scalability issues.
Flow Chemistry Improved reaction control, enhanced safety, higher throughput, potential for automation. evitachem.comRequires specialized equipment, initial optimization can be time-consuming.
Multicomponent Reactions High atom economy, reduced reaction steps, operational simplicity. mdpi.comDiscovery of suitable reaction conditions and starting materials can be challenging.
Novel Catalytic Methods Increased efficiency, reduced waste, potential for asymmetric synthesis.Catalyst cost and stability, optimization of reaction conditions.

Investigation of Undiscovered Biological Targets and Mechanisms

The therapeutic potential of a compound is intrinsically linked to its biological targets and mechanism of action. While the phenylacetic acid moiety is a known pharmacophore, the specific biological activities of this compound remain largely unexplored. drugbank.com Future research should, therefore, focus on a systematic investigation to identify its biological targets and elucidate its mechanism of action.

Pyrazole derivatives have been shown to interact with a diverse range of biological targets, leading to various pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic activities. nih.govnih.govmdpi.commdpi.com For example, some pyrazole analogs have demonstrated inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov Others have shown promise as anticancer agents by targeting kinases such as VEGFR-2 and CDK2. nih.gov

A comprehensive screening approach is warranted to uncover the biological activities of this compound. This could involve:

High-throughput screening (HTS) against a broad panel of enzymes and receptors to identify potential targets.

Phenotypic screening using various cell-based assays to observe the compound's effects on cellular processes such as proliferation, apoptosis, and inflammation. mdpi.com

Target deconvolution techniques , such as affinity chromatography and proteomics, to identify the specific proteins that the compound binds to.

Once a primary target is identified, further mechanistic studies will be crucial. This includes determining the binding affinity, mode of inhibition (e.g., competitive, non-competitive), and the downstream signaling pathways affected by the compound. Understanding the precise molecular interactions between this compound and its target will be essential for its optimization as a therapeutic agent.

Development of Advanced In Vitro and In Vivo Models for Deeper Mechanistic Understanding

To gain a deeper understanding of the biological effects of this compound, it is imperative to utilize advanced in vitro and in vivo models that can more accurately recapitulate human physiology and disease states.

In vitro models have evolved beyond simple 2D cell cultures. Future studies should leverage more sophisticated systems, such as:

3D organoids and spheroids: These models better mimic the complex cellular architecture and microenvironment of tissues, providing more physiologically relevant data on drug efficacy and toxicity.

Microfluidic "organ-on-a-chip" systems: These devices can simulate the function of human organs and allow for the study of drug metabolism and multi-organ interactions in a controlled environment.

Co-culture systems: These models, which involve growing different cell types together, can be used to investigate the effects of the compound on cell-cell interactions, which are often crucial in disease processes.

For in vivo studies , while traditional animal models will remain important, there is a growing emphasis on developing more predictive models. This includes:

Genetically engineered mouse models (GEMMs): These models can be designed to carry specific mutations found in human diseases, allowing for a more targeted evaluation of the compound's efficacy.

Patient-derived xenograft (PDX) models: In oncology research, implanting tumor tissue from a patient directly into an immunodeficient mouse can provide a more accurate prediction of clinical response. mdpi.com

Zebrafish and Drosophila models: These smaller organisms offer advantages for rapid in vivo screening and studying developmental toxicity due to their genetic tractability and rapid life cycles.

The data generated from these advanced models will be invaluable for understanding the compound's pharmacokinetics, pharmacodynamics, and potential off-target effects, thereby guiding its preclinical development.

Refinement of Computational Models for Predictive Capabilities

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. eurasianjournals.com For this compound, the refinement of computational models can significantly accelerate its development by providing predictive insights into its properties and interactions.

Future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR) studies: By analyzing a series of related pyrazole derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed to predict the biological activity of new analogs. nih.gov This can guide the rational design of more potent and selective compounds.

Molecular docking and dynamics simulations: These techniques can be used to predict the binding mode of this compound to its biological target(s). nih.gov Molecular dynamics simulations can further provide insights into the stability of the drug-target complex and the conformational changes that occur upon binding. eurasianjournals.com

Pharmacophore modeling: This approach can be used to identify the key chemical features of this compound that are essential for its biological activity. This information can then be used to search for other compounds with similar activity or to design new molecules with improved properties.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: In silico models can be used to predict the pharmacokinetic and toxicological properties of the compound at an early stage of development, helping to identify potential liabilities and guide chemical modifications to improve its drug-like properties.

The integration of these computational approaches with experimental data will create a powerful feedback loop, enabling a more efficient and data-driven approach to the optimization of this compound as a potential therapeutic agent.

Q & A

Q. What are the common synthetic routes for preparing 2-(3-(1-Methyl-1H-pyrazol-4-yl)phenyl)acetic acid and related pyrazole-acetic acid derivatives?

The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine derivatives, followed by hydrolysis to yield the carboxylic acid moiety. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by basic hydrolysis . Similar methodologies can be adapted for this compound by modifying substituents on the pyrazole ring or phenyl group.

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Key techniques include:

  • NMR spectroscopy : For confirming substitution patterns on the phenyl and pyrazole rings (e.g., ¹H and ¹³C NMR in ).
  • IR spectroscopy : To identify functional groups like carboxylic acid (-COOH) and pyrazole C=N stretches .
  • High-resolution mass spectrometry (HRMS) : For precise molecular weight validation (e.g., HRMS used in ).
  • Elemental analysis : To verify purity and elemental composition (e.g., C, H, N percentages in ).

Q. How is the biological activity of such pyrazole-acetic acid derivatives evaluated in preliminary studies?

Screening often involves:

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains, as seen in studies on pyrazole-based antimicrobial agents (e.g., MIC values reported in ).
  • Enzyme inhibition assays : For example, acetylcholinesterase or urease inhibition to assess therapeutic potential .
  • In vitro cytotoxicity : MTT assays on cell lines to evaluate safety profiles .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) enhance the understanding of this compound’s reactivity and bioactivity?

  • Density Functional Theory (DFT) : Used to calculate molecular orbitals, electrostatic potentials, and stability of pyrazole derivatives (e.g., combined experimental-DFT studies in ).
  • Molecular docking : Predicts binding affinities to target proteins (e.g., antimicrobial targets in ).
  • ADMET modeling : Evaluates pharmacokinetic properties like solubility and metabolic stability .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for pyrazole-acetic acid derivatives?

Contradictions often arise from substituent effects. For example:

  • Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring may enhance antimicrobial activity but reduce solubility .
  • Comparative SAR analysis : Systematically vary substituents (e.g., methoxy vs. chloro groups) and correlate with bioactivity data (e.g., MIC trends in ).
  • Multivariate statistical modeling : Partial least squares (PLS) regression to identify dominant structural contributors .

Q. How are mechanistic studies designed to elucidate the compound’s mode of action in biological systems?

  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics to enzymes or receptors.
  • Kinetic studies : Measure inhibition constants (Ki) for enzyme targets (e.g., urease inhibition in ).
  • Reactive oxygen species (ROS) assays : For antioxidants or pro-apoptotic agents .
  • Metabolomics : Track metabolic perturbations in treated cells using LC-MS .

Q. What experimental approaches address solubility and formulation challenges for in vivo studies?

  • Co-crystallization : Improve solubility via co-formers (e.g., carboxylic acid salts) .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to enhance bioavailability .
  • pH-dependent solubility profiling : Assess ionization behavior in simulated physiological conditions (e.g., gastric vs. intestinal pH) .

Methodological Considerations

Q. How should researchers optimize reaction conditions for high-yield synthesis?

  • Catalyst screening : Palladium acetate and XPhos ligands improve coupling reactions (e.g., multi-step synthesis in ).
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation efficiency .
  • Temperature control : Reflux in acetic acid for intramolecular cyclization (e.g., telescoped synthesis in ).

Q. What protocols ensure reproducibility in biological assays for this compound?

  • Standardized MIC testing : Follow CLSI guidelines for bacterial/fungal strains .
  • Positive controls : Include known inhibitors (e.g., fluconazole for antifungal assays) .
  • Triplicate measurements : Minimize variability in enzyme inhibition studies .

Q. How can spectral data (NMR, IR) be interpreted to distinguish regioisomers or tautomers?

  • 2D-NMR (COSY, HSQC) : Resolve overlapping signals in complex pyrazole derivatives (e.g., ).
  • Deuterium exchange experiments : Identify labile protons (e.g., -OH or -NH groups) .
  • Comparative IR analysis : Differentiate tautomeric forms via C=O vs. C=N absorption bands .

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2-(3-(1-Methyl-1H-pyrazol-4-yl)phenyl)acetic acid
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2-(3-(1-Methyl-1H-pyrazol-4-yl)phenyl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.